(3S)-3-Boc-amino-3-cyclohexylpropanoic acid (3S)-3-Boc-amino-3-cyclohexylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006513
InChI: InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

(3S)-3-Boc-amino-3-cyclohexylpropanoic acid

CAS No.:

Cat. No.: VC18006513

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Boc-amino-3-cyclohexylpropanoic acid -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name (3S)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Standard InChI Key JRQQQMPMEZFLGD-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCCC1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1

Introduction

Chemical Structure and Properties

Molecular Architecture

(3S)-3-Boc-amino-3-cyclohexylpropanoic acid features a propanoic acid backbone substituted at the β-position with a cyclohexyl group and a Boc-protected amino group. The (3S) configuration ensures enantiomeric purity, which is critical for interactions with biological targets. The Boc group ((CH3)3COC(O)(CH_3)_3COC(O)) shields the amine from undesired reactions during synthesis, while the cyclohexyl moiety enhances lipophilicity, influencing solubility and membrane permeability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H25NO4C_{14}H_{25}NO_4
Molecular Weight271.35 g/mol
Boiling Point312°C (estimated)
SolubilitySoluble in DMSO, THF, ethyl acetate
Chiral CenterC3 (S-configuration)

Synthetic Methodologies

Industrial Synthesis Pathways

The production of (3S)-3-Boc-amino-3-cyclohexylpropanoic acid involves multi-step sequences emphasizing stereocontrol and functional group compatibility:

  • Cyclohexylpropanoic Acid Formation:

    • Cyclohexylaldehyde undergoes aldol condensation with glycine derivatives to form the trans-2,3-cyclohexylpropenoic acid intermediate .

    • Oxidation with hydrogen peroxide in the presence of sodium tungstate at 60°C yields the racemic carboxylic acid .

  • Enzymatic Resolution:

    • Racemic mixtures are treated with stereoselective hydrolases or lipases to isolate the (3S)-enantiomer. Optimal conditions include pH 5.3–5.8 and temperatures of 50–70°C .

  • Boc Protection:

    • The free amine is protected using di-tert-butyl dicarbonate (Boc2_2O) in acetonitrile with a catalytic base (e.g., DMAP), achieving >95% yield .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield
Aldol CondensationCyclohexylaldehyde, glycine, 60°C78%
Enzymatic ResolutionLipase PS-30, pH 5.5, 60°C82%
Boc ProtectionBoc2_2O, DMAP, CH3_3CN95%

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The Boc group’s stability under acidic conditions makes this compound a versatile building block for solid-phase peptide synthesis (SPPS). It enables sequential coupling without premature deprotection, particularly in cyclohexyl-rich peptides targeting G-protein-coupled receptors .

Drug Intermediate

As a precursor to β-amino acid derivatives, it contributes to the synthesis of:

  • Anticancer Agents: Cyclohexyl groups enhance binding to hydrophobic enzyme pockets (e.g., proteasome inhibitors).

  • Neurological Drugs: Stereochemical fidelity ensures selective modulation of glutamate receptors .

Biological Activity and Mechanisms

Enzymatic Interactions

The compound’s Boc group is inert in biological systems, but deprotection yields 3-amino-3-cyclohexylpropanoic acid, which mimics natural amino acids. Studies suggest potential inhibition of:

  • mGluR2/3 Receptors: Modulating synaptic glutamate levels, relevant to anxiety and depression .

  • P2X7 Receptors: Indirect anti-inflammatory effects via ATP signaling blockade .

Table 3: Biological Targets and Effects

TargetEffectTherapeutic Area
mGluR2/3Glutamate modulationNeuropsychiatry
P2X7Inflammation suppressionAutoimmune diseases

Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective aldol reactions.

  • Prodrug Applications: Engineering pH-sensitive Boc derivatives for targeted drug delivery.

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